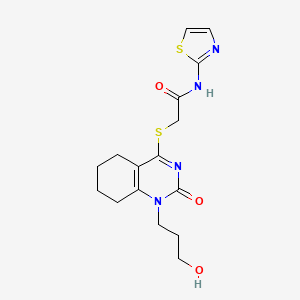

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Early Foundations (1900–1980)

- 1903 : Isolation of the first quinazoline alkaloid, febrifugine.

- 1952 : Development of the Niementowski reaction for quinazoline synthesis.

Therapeutic Expansion (1980–2010)

Modern Innovations (2017–Present)

- 2018 : Oxidative radical skeletal rearrangement methods enable efficient quinazolinone synthesis.

- 2022 : Anti-SARS-CoV-2 activity reported for thioquinazoline-N-aryl-acetamide hybrids, with IC~50~ values as low as 21.4 µM.

- 2023 : Catalytic C–H amination techniques applied to synthesize polycyclic quinazoline derivatives.

- 2025 : Optimization of N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide derivatives for enhanced pharmacokinetic profiles.

Table 1: Key Synthetic Methods for Quinazoline Derivatives (2017–2025)

Properties

IUPAC Name |

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c21-8-3-7-20-12-5-2-1-4-11(12)14(19-16(20)23)25-10-13(22)18-15-17-6-9-24-15/h6,9,21H,1-5,7-8,10H2,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQZENADFXNVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the thiazole ring and the hydroxypropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding ketones or aldehydes.

Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.

Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl side chain may yield ketones, while substitution reactions on the thiazole ring can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it suitable for further research and development:

- Antimicrobial Activity :

- Anti-cancer Potential :

- Anti-inflammatory Effects :

Synthesis and Derivatives

The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide can be achieved through various methods involving the reaction of thiazole derivatives with quinazoline-based precursors. The following table summarizes some synthetic routes:

| Synthetic Route | Description |

|---|---|

| Route A | Reaction between thiazole acetamide and hexahydroquinazolinone under acidic conditions. |

| Route B | Nucleophilic substitution of a halogenated thiazole with a thiol derivative of the hexahydroquinazolinone. |

| Route C | Coupling reaction using coupling reagents to form the thioether bond between the two moieties. |

Case Study 1: Antimicrobial Testing

In vitro studies conducted on similar compounds revealed that derivatives of the thiazole class exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-cancer Evaluation

A derivative of this compound was tested against human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core and thiazole ring can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural features, biological targets, and activities:

Key Observations:

Structural Variations: The target compound’s hexahydroquinazolinone-thioacetamide scaffold aligns with MMP-9 inhibitors in , but its thiazole terminal group differs from fluorophenyl or pyrimidinone substituents in analogs. This may alter target selectivity or pharmacokinetics. Compounds with shorter linkers (e.g., butanamide in ) exhibit stronger binding (KD = 320 nM) compared to bulkier analogs (e.g., JNJ0966, KD = 5.0 µM), suggesting linker length impacts affinity.

Biological Activity: Analogs targeting the MMP-9 HPX domain disrupt integrin-CD44-EGFR interactions, reducing metastasis . The target compound’s thiazole group may similarly interfere with protein-protein interactions.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for benzothiazole-thioacetamide derivatives (–4), involving:

- Chloroacetyl chloride intermediates for acetamide formation.

- Nucleophilic substitution of a thiol group (from hexahydroquinazolinone) with a chloroacetamide-thiazole precursor .

Biological Activity

The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 899973-99-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 403.5 g/mol. Its structure features a thiazole moiety and a hexahydroquinazoline ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and anticancer drug.

Antimicrobial Activity

Research shows that compounds containing thiazole and quinazoline structures often exhibit significant antimicrobial properties. For instance:

- Thiazole Derivatives : Thiazole compounds have demonstrated a wide range of biological activities including antibacterial, antifungal, and antiviral effects. A study highlighted that thiazole derivatives showed promising activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.17 to 0.47 mg/mL against pathogens like E. coli and S. Typhimurium .

Anticancer Activity

Quinazoline derivatives are well-documented for their anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action : Similar quinazoline derivatives have been shown to inhibit tankyrase enzymes, disrupting cellular signaling pathways crucial for tumor growth . The presence of the thiazole ring enhances the interaction with biological targets associated with cancer progression.

Case Studies

- In Vitro Studies : A study conducted on related compounds indicated that certain quinazoline derivatives exhibited IC50 values against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The promising results suggest that modifications in the structure could enhance efficacy .

- Molecular Docking Studies : Computational studies using molecular docking have identified potential interactions between the compound and target proteins involved in cancer pathways. These studies provide insights into binding affinities and suggest that the compound may act as a competitive inhibitor .

Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the hexahydroquinazolinone core. Key steps include thioether formation between the quinazolinone and thiol-containing intermediates, followed by coupling with a thiazole-acetamide derivative. Reaction conditions (e.g., solvent polarity, temperature, catalysts like triethylamine) significantly impact yields. For example, reports yields of 45–58% for analogous thioacetamide derivatives via controlled stepwise reactions .

Q. How can structural characterization of this compound be validated?

Basic characterization relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinazolinone ring).

- NMR (¹H and ¹³C) confirms regiochemistry and substituent positions. For instance, details chemical shifts for analogous compounds, such as thiazole protons at δ 7.2–7.5 ppm and quinazolinone carbonyl carbons at ~165 ppm .

- Elemental analysis validates purity (e.g., <0.4% deviation from calculated values as in ) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Thiazole and quinazolinone derivatives are often screened for kinase inhibition or antimicrobial activity. Methods include:

- Enzyme inhibition assays (e.g., fluorescence-based kinase assays).

- Microbial growth inhibition (MIC determination via broth microdilution). highlights thiazole derivatives' antimicrobial potential, suggesting analogous testing frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Advanced optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in thioether formation .

- Catalyst selection : notes improved yields using Cu(I) catalysts for click chemistry in triazole-containing analogs .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acetamide coupling .

Q. What strategies address discrepancies in spectral data or unexpected byproducts?

Contradictions in NMR or IR data may arise from regioisomers or tautomeric forms. Mitigation includes:

Q. How can molecular docking predict the compound’s mechanism of action?

Docking studies (e.g., using AutoDock Vina) model interactions with target proteins (e.g., kinases or bacterial enzymes). demonstrates docking poses for benzimidazole-thiazole derivatives, highlighting hydrogen bonding with active-site residues . Adjustments to the hydroxypropyl or thioacetamide groups can refine binding affinity.

Q. What computational tools assess ADME properties for this compound?

Tools like SwissADME or pkCSM predict:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. suggests balanced hydrophobicity from the quinazolinone and thiazole groups .

- Metabolic stability : Cytochrome P450 interactions can be inferred from structural analogs .

Q. How can regioselectivity be controlled during functionalization of the quinazolinone core?

Substituent effects and directing groups influence regioselectivity. For example:

- Electron-withdrawing groups on the quinazolinone direct thiol substitution to the 4-position .

- Steric hindrance from the 3-hydroxypropyl group may favor specific tautomers, as seen in for similar derivatives .

Q. What scaling challenges arise in transitioning from lab-scale to pilot-scale synthesis?

Key issues include:

Q. How can in vivo studies validate pharmacokinetic predictions?

- Rodent models : Assess oral bioavailability and half-life. notes structural features (e.g., hydrophilic thiazole) that enhance solubility, impacting absorption .

- Metabolite identification : LC-MS/MS profiles compare predicted vs. observed metabolites, refining computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.